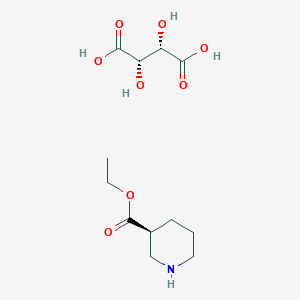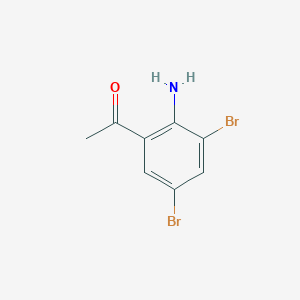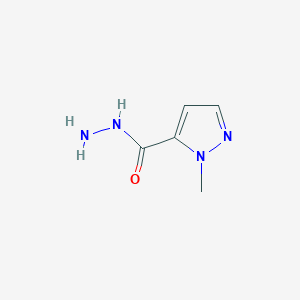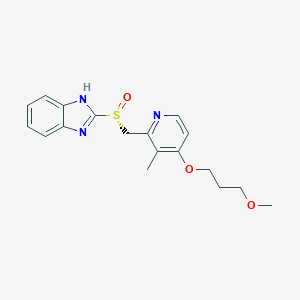![molecular formula C9H10N2O2 B173290 (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol CAS No. 17288-45-8](/img/structure/B173290.png)
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” is a chemical compound . It has a molecular weight of 178.188 and a molecular formula of C9H10N2O2 .
Synthesis Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been synthesized for their potent activities against FGFR1, 2, and 3 . These derivatives have been developed as a class of compounds targeting FGFR with development prospects .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” includes a methoxy group and a pyrrolo[3,2-b]pyridin-2-yl group .Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . These derivatives have been found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .Physical And Chemical Properties Analysis
“(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol” has a density of 1.3±0.1 g/cm3 . Its boiling point is 383.4±37.0 °C at 760 mmHg . The flash point is 185.7±26.5 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Synthesis of 5-Methoxylated Derivatives : A study by Ghelfi et al. (2003) describes the synthesis of 5-methoxylated 3-pyrrolin-2-ones from N-substituted 4-methyl-2-pyrrolidinones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Formation of Pyrrolopyridines : Nedolya et al. (2015) discuss the synthesis of pyrrolopyridines from alkynes and isothiocyanates, emphasizing the importance of such compounds in biology, pharmacology, and materials science (Nedolya et al., 2015).
Novel Tetrahydro-pyrrolopyridine Synthesis : Liu et al. (2015) developed a one-pot five-component synthesis of tetrahydro-pyrrolo[3,4-b]pyridine-5-one, showcasing its potential in drug-like compound synthesis (Liu et al., 2015).
Structural and Chemical Properties
Crystal Structure Analysis : Butcher et al. (2006) explored the crystal structure of a compound containing the pyrrolopyridine framework, providing insights into molecular interactions and geometry (Butcher et al., 2006).
Quantum Studies and NLO Properties : Halim and Ibrahim (2022) investigated the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine for quantum studies, non-linear optical properties, and thermodynamic characteristics (Halim & Ibrahim, 2022).
Coordination Compounds Synthesis : Bourosh et al. (2018) synthesized and studied coordination compounds involving pyridine hemiacetals, contributing to understanding the physicochemical properties of such complexes (Bourosh et al., 2018).
Molecular Structural Studies : Gumus et al. (2018) performed experimental and theoretical studies on the molecular structure of a related compound, exploring surface properties and molecular electrostatic potential (Gumus et al., 2018).
Synthesis of Fused Heterocycles : El-Nabi (2004) describes the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting the utility of such compounds in creating new heterocyclic structures (El-Nabi, 2004).
Miscellaneous Applications
Four-Component Synthesis : Janvier et al. (2002) developed a novel four-component synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating a new method for scaffold-generating reactions (Janvier et al., 2002).
Synthesis of Analogues : Groot et al. (2010) investigated the synthesis of 2,2′-pyrromethene-5[1H]-one analogues, providing insights into isomerization and thermal behavior (Groot et al., 2010).
Novel Synthesis of Azocines : Voskresenskii et al. (2006) explored the reaction of 2-trifluoroacetyl pyrrolopyridines with ethyl propynoate, leading to a novel synthesis of azocines (Voskresenskii et al., 2006).
Eigenschaften
IUPAC Name |
(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMHOYPBOPNLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590496 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
CAS RN |
17288-45-8 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)








![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)